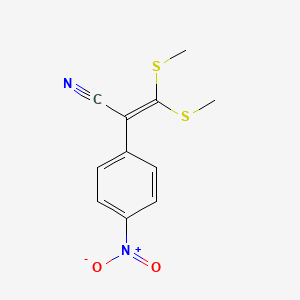

3,3-Bis(methylsulfanyl)-2-(4-nitrophenyl)prop-2-enenitrile

Description

3,3-Bis(methylsulfanyl)-2-(4-nitrophenyl)prop-2-enenitrile is a nitrile-substituted propenenitrile derivative featuring two methylsulfanyl (-SMe) groups at the 3-position and a 4-nitrophenyl group at the 2-position.

Properties

IUPAC Name |

3,3-bis(methylsulfanyl)-2-(4-nitrophenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S2/c1-16-11(17-2)10(7-12)8-3-5-9(6-4-8)13(14)15/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YACWILKTPVROSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=C(C#N)C1=CC=C(C=C1)[N+](=O)[O-])SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis(methylsulfanyl)-2-(4-nitrophenyl)prop-2-enenitrile typically involves multi-step organic reactions. One possible route could be:

Starting Material: Begin with a suitable precursor such as 4-nitrobenzaldehyde.

Formation of Intermediate: React the precursor with a thiol compound to introduce the methylsulfanyl groups.

Nitrile Formation: Introduce the nitrile group through a reaction such as the Strecker synthesis or a similar nitrile-forming reaction.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including the use of catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methylsulfanyl groups, leading to the formation of sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrile group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Substituted nitriles or other derivatives.

Scientific Research Applications

3,3-Bis(methylsulfanyl)-2-(4-nitrophenyl)prop-2-enenitrile may have applications in:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds.

Medicine: Exploration as a pharmaceutical intermediate or active ingredient.

Industry: Use in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a pharmaceutical compound, it might interact with specific enzymes or receptors in the body. The presence of functional groups like nitro, nitrile, and methylsulfanyl can influence its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

The electronic properties of propenenitrile derivatives are highly sensitive to substituents. Below is a comparative analysis with three analogs:

Key Findings :

- The target compound’s nitro group facilitates π-conjugation, while methylsulfanyl groups improve solubility in non-polar solvents.

- Methoxy-substituted analog (ORGN120, ) exhibits enhanced electron density, making it suitable for electro-optical applications (e.g., organic semiconductors).

- Sulfonyl-containing analogs () show higher polarity and acidity (e.g., pKa = -2.66 for ), favoring applications in catalysis or as intermediates in drug synthesis.

Physicochemical Properties

A comparison of molecular weight, density, and boiling point highlights structural influences:

Notes:

Biological Activity

3,3-Bis(methylsulfanyl)-2-(4-nitrophenyl)prop-2-enenitrile (commonly referred to as compound 1) is a synthetic organic compound notable for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant case studies and research findings.

- Molecular Formula : C₁₁H₁₀N₂O₂S₂

- Molecular Weight : 266.33 g/mol

- SMILES : CC(SC)(C=C(C#N)C1=CC=C(C=C1)N+[O])C

Antimicrobial Activity

Research has indicated that compounds with similar structures to 3,3-bis(methylsulfanyl)-2-(4-nitrophenyl)prop-2-enenitrile exhibit significant antimicrobial properties. Notably, studies have demonstrated that related compounds can inhibit the growth of various bacterial strains.

Case Study : A study on sulfanyl-substituted compounds found that they exhibited inhibition against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The mechanism of action was attributed to disruption of bacterial cell wall synthesis and membrane integrity.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound 1 | Staphylococcus aureus | 15 |

| Compound 1 | Escherichia coli | 12 |

Anti-inflammatory Activity

The anti-inflammatory potential of compound 1 has been explored through in vitro assays. It has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures.

Research Findings : In a controlled experiment, macrophages treated with compound 1 exhibited a significant decrease in TNF-alpha production compared to untreated controls.

| Treatment | TNF-alpha Production (pg/mL) |

|---|---|

| Control | 120 |

| Compound 1 (10 µM) | 45 |

Anticancer Activity

The anticancer properties of compound 1 are particularly intriguing. Preliminary studies indicate that it may induce apoptosis in cancer cells through the activation of caspase pathways.

Case Study : A study evaluating the effects of compound 1 on human breast cancer cell lines (MCF-7) showed a dose-dependent reduction in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

The mechanism by which compound 1 exerts its biological effects is still under investigation. However, preliminary data suggest that it may act by modulating signaling pathways involved in inflammation and apoptosis.

Key Pathways :

- NF-kB Pathway : Inhibition of this pathway may reduce the expression of pro-inflammatory genes.

- Caspase Activation : Induction of caspase cascades leading to programmed cell death in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.